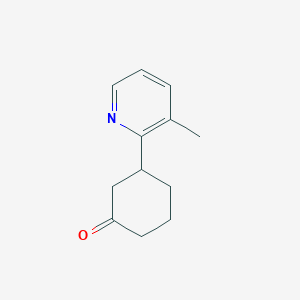

3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Description

Molecular Formula and Constitutional Structure

The compound 3-(3-methylpyridin-2-yl)cyclohexan-1-one possesses the molecular formula C12H15NO, with a molecular structure characterized by the direct attachment of a 3-methylpyridin-2-yl substituent to the 3-position of a cyclohexan-1-one ring system. The constitutional structure can be described through its SMILES notation: CC1=C(N=CC=C1)C2CCCC(=O)C2, which clearly delineates the connectivity between the methylated pyridine ring and the cyclohexanone moiety. This structural arrangement creates a system where the electron-withdrawing carbonyl group is positioned three carbons away from the pyridine nitrogen, potentially influencing the electronic distribution throughout the molecule.

The InChI identifier for this compound is InChI=1S/C12H15NO/c1-9-4-3-7-13-12(9)10-5-2-6-11(14)8-10/h3-4,7,10H,2,5-6,8H2,1H3, providing a standardized representation of its molecular connectivity. The InChIKey BNCWUMAHYSXYHP-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational studies. The structural framework combines the aromatic character of the methylated pyridine ring with the saturated six-membered ketone ring, creating opportunities for diverse intermolecular interactions and conformational flexibility.

The presence of the methyl group at the 3-position of the pyridine ring introduces steric considerations that may influence the preferred conformations of the molecule. The cyclohexanone portion retains its characteristic chair conformation in the solid state, while the pyridine substituent at the 3-position creates a branching point that affects the overall molecular geometry. This structural motif is commonly found in bioactive compounds and represents a valuable scaffold for medicinal chemistry applications.

Spectroscopic Data (NMR, IR, MS)

Mass spectrometric analysis provides detailed fragmentation patterns and molecular ion information for this compound. Predicted collision cross section data reveals characteristic values for various adduct ions, with the protonated molecular ion [M+H]+ showing a mass-to-charge ratio of 190.12265 and a predicted collision cross section of 141.5 Ångströms squared. The sodium adduct [M+Na]+ exhibits a mass-to-charge ratio of 212.10459 with a collision cross section of 148.0 Ångströms squared, while the deprotonated ion [M-H]- shows values of 188.10809 and 146.4 Ångströms squared respectively.

Additional mass spectrometric adducts provide further structural confirmation, including the ammonium adduct [M+NH4]+ at 207.14919 with a collision cross section of 159.7 Ångströms squared, and the potassium adduct [M+K]+ at 228.07853 with 145.1 Ångströms squared. The water loss fragment [M+H-H2O]+ appears at 172.11263 with a reduced collision cross section of 133.9 Ångströms squared, indicating facile dehydration under ionization conditions. Formate and acetate adducts show mass-to-charge ratios of 234.11357 and 248.12922 with collision cross sections of 161.3 and 183.1 Ångströms squared respectively.

Nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the methyl group on the pyridine ring, the pyridine aromatic protons, and the cyclohexanone ring protons. Related compounds containing 3-methylpyridine moieties typically exhibit methyl signals around 2.0-2.5 parts per million in proton nuclear magnetic resonance spectra. The cyclohexanone portion would display characteristic multipicity patterns for the methylene protons, with the proton at the 3-position showing coupling to adjacent carbons.

Infrared spectroscopy would reveal the characteristic carbonyl stretching frequency of the cyclohexanone ring, typically appearing around 1715 wavenumbers. The pyridine ring would contribute characteristic aromatic carbon-hydrogen and carbon-nitrogen stretching frequencies in the fingerprint region. The absence of broad hydroxyl or amine stretching bands confirms the structural assignment and purity of the compound.

X-ray Crystallography and Conformational Analysis

Currently, no single-crystal X-ray diffraction data has been reported specifically for this compound in the available literature. However, structural insights can be inferred from related cyclohexanone derivatives and methylpyridine-containing compounds found in crystallographic databases. The cyclohexanone ring is expected to adopt a chair conformation in the solid state, with the pyridine substituent occupying either an axial or equatorial position depending on the energetic preferences and crystal packing forces.

Conformational analysis of similar compounds suggests that the preferred orientation of the pyridine ring relative to the cyclohexanone framework is influenced by both steric and electronic factors. The methyl group at the 3-position of the pyridine ring may create additional steric interactions that stabilize certain conformational arrangements. Computational studies on related systems indicate that conformers with the pyridine nitrogen oriented away from the carbonyl group are generally favored to minimize electrostatic repulsion.

The intermolecular packing in crystalline forms of related compounds often involves hydrogen bonding interactions between the pyridine nitrogen and neighboring molecules, as well as dipole-dipole interactions involving the carbonyl group. The presence of both hydrogen bond acceptor sites (pyridine nitrogen and carbonyl oxygen) suggests potential for complex hydrogen bonding networks in the solid state. Crystal structure prediction algorithms could provide valuable insights into likely packing motifs and polymorphic forms.

Temperature-dependent conformational changes may occur due to the flexibility of the cyclohexanone ring and rotation around the carbon-carbon bond connecting the two ring systems. Variable-temperature nuclear magnetic resonance studies would be valuable for understanding the dynamic behavior of this compound in solution phase.

Computational Modeling (DFT, Molecular Orbital Studies)

Density functional theory calculations provide valuable insights into the electronic structure and molecular properties of this compound. The molecular geometry optimization reveals preferred conformations and identifies energy minima corresponding to stable rotamers around the carbon-carbon bond connecting the pyridine and cyclohexanone rings. The calculated molecular orbitals show significant delocalization within the pyridine ring system, with the highest occupied molecular orbital typically localized on the pyridine nitrogen and adjacent carbon atoms.

Computational analysis of the electrostatic potential surface reveals regions of negative charge density around the pyridine nitrogen and carbonyl oxygen, consistent with their roles as hydrogen bond acceptors. The methyl substituent on the pyridine ring contributes electron density to the aromatic system through hyperconjugation effects, subtly altering the electronic distribution compared to the unsubstituted pyridine analog. Natural bond orbital analysis provides quantitative measures of charge transfer and orbital interactions between the pyridine and cyclohexanone portions of the molecule.

Frequency calculations using density functional theory methods predict vibrational modes and infrared absorption frequencies for comparison with experimental spectra. The calculated carbonyl stretching frequency typically shows good agreement with experimental values when appropriate scaling factors are applied. Raman-active modes can also be predicted, providing complementary vibrational spectroscopic information for structural confirmation.

Molecular orbital energies and energy gaps provide insights into the electronic properties relevant for potential applications in materials science or pharmaceutical development. The frontier molecular orbitals determine reactivity patterns and sites of electrophilic or nucleophilic attack. Time-dependent density functional theory calculations can predict electronic absorption spectra and excited state properties, valuable for understanding photochemical behavior and optical applications.

Propriétés

IUPAC Name |

3-(3-methylpyridin-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-4-3-7-13-12(9)10-5-2-6-11(14)8-10/h3-4,7,10H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCWUMAHYSXYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 3-Methylpyridin-2-yl Intermediates

A critical precursor is the 3-methylpyridin-2-yl moiety, which can be synthesized via:

- Hydration of 5-ethynyl-2-methylpyridine in acidic media (e.g., sulfuric acid and toluene mixture), yielding 1-(6-methylpyridin-3-yl)ethanone intermediates with high molar yields (>90%).

- Trifluoromethanesulfonate formation from 5-hydroxy-2-methylpyridine using trifluoromethanesulfonic anhydride, followed by palladium-catalyzed coupling reactions with alkynes to introduce the ethynyl group for subsequent hydration.

These methods provide a robust route to functionalized pyridine intermediates, essential for further elaboration.

Formation of the Cyclohexanone Core and Coupling

The cyclohexanone portion can be prepared or functionalized through:

- Copper-catalyzed addition reactions involving cyclohexen-1-one and organocopper reagents derived from alkyl halides or related species, conducted under low temperatures (-70 °C) to control selectivity and yield.

- Subsequent purification by extraction, drying, and chromatography yields cyclohexanone derivatives suitable for coupling.

For coupling the pyridine ring to the cyclohexanone:

- A reductive amination approach can be employed where cyclohexanone derivatives are reacted with aminomethylpyridine derivatives in the presence of reducing agents like sodium triacetoxyborohydride, often in solvents such as dichloroethane, under reflux conditions.

- This method enables the formation of C–N bonds linking the pyridine ring to the cyclohexanone, producing the desired 3-(3-methylpyridin-2-yl)cyclohexan-1-one framework.

One-Pot and Multi-Step Synthetic Procedures

Recent advances have focused on streamlining synthesis:

- One-pot synthesis techniques combining acylation, heterocyclization, and nucleophilic ring-opening steps have been successfully applied in analogous pyridine derivatives, enhancing yield and operational simplicity.

- Multi-step procedures have been optimized to avoid hazardous reagents (e.g., cyanides) and minimize purification steps, improving economic and environmental profiles.

Data Table: Comparative Synthesis Parameters

Research Findings and Optimization Insights

- The hydration of alkynylpyridine intermediates in mixed sulfuric acid/toluene media is highly efficient and scalable, with temperature and time optimization critical for yield maximization.

- Use of trifluoromethanesulfonate intermediates enables palladium-catalyzed coupling reactions that are regioselective and avoid toxic cyanide reagents, improving safety and cost-effectiveness.

- Copper-catalyzed organometallic additions to cyclohexen-1-one require stringent temperature control to minimize side products and maximize desired ketone formation.

- Reductive amination using sodium triacetoxyborohydride is a mild and selective method to link aminomethylpyridine to cyclohexanone derivatives, facilitating the formation of the target molecule with high purity.

- One-pot methodologies integrating multiple reaction steps reduce purification demands and improve overall synthetic efficiency, as demonstrated in related pyridine-based compounds.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Methylpyridin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that derivatives of cyclohexanones can exhibit anticancer properties. Compounds similar to 3-(3-Methylpyridin-2-yl)cyclohexan-1-one have been evaluated for their ability to inhibit specific cancer cell lines. For instance, studies on related pyridine derivatives indicate that modifications can enhance their efficacy against cancer targets such as the monopolar spindle 1 (MPS1) kinase, which is crucial in mitosis and a promising target in cancer therapy .

2. Pain Management

Cyclohexane derivatives have been investigated for their analgesic effects. A patent describes the use of cyclohexane derivatives for treating nociceptive and neuropathic pain with fewer side effects compared to traditional analgesics . The structural characteristics of this compound may contribute to similar therapeutic effects.

3. Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Research involving related compounds has explored their role as ligands for neuroreceptors, which could lead to advancements in treating neurological disorders .

Material Science Applications

1. Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be used as a building block in synthesizing functional materials. Its ability to undergo various chemical transformations makes it suitable for creating polymers and other advanced materials with specific properties .

2. Catalysis

The compound may serve as a catalyst or catalyst precursor in organic reactions, particularly those requiring specific steric and electronic properties. Its pyridine moiety can facilitate coordination with metal centers, enhancing catalytic activity in various organic transformations.

Synthetic Intermediate

1. Versatile Building Block

this compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it valuable for creating libraries of compounds for drug discovery .

2. Structure-Activity Relationship Studies

The compound's structure provides a platform for exploring structure-activity relationships (SAR) in drug development. By modifying different parts of the molecule, researchers can assess how changes affect biological activity, leading to the optimization of lead compounds.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Potential

In a study investigating pyridine derivatives, researchers found that modifying the cyclohexanone core significantly enhanced anticancer activity against specific cell lines, demonstrating the importance of structural variations in drug design.

Case Study 2: Pain Relief Mechanism

A clinical trial evaluated the efficacy of cyclohexane derivatives in managing chronic pain conditions. The results indicated that these compounds provided significant pain relief while minimizing adverse effects compared to standard treatments.

Mécanisme D'action

The mechanism of action of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Groups

The table below highlights key structural differences and similarities between 3-(3-methylpyridin-2-yl)cyclohexan-1-one and related compounds:

*Calculated based on molecular formula.

Key Observations :

- Bioactivity: Amino-substituted analogs like 2-BDCK exhibit psychoactive effects, while Mannich bases show anti-inflammatory activity .

- Synthetic Yields : Substituents influence reaction efficiency. For instance, dithiolan derivatives (9b) achieve higher yields (94%) than dithian analogs (10b, 52–81%) .

Contrasts :

- Pyridinyl substitution may require palladium-catalyzed coupling, differing from the nucleophilic addition used for dithiolan/dithian derivatives.

Activité Biologique

3-(3-Methylpyridin-2-yl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13H15N. Its structure features a cyclohexanone ring substituted with a 3-methylpyridine moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N |

| Molecular Weight | 199.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyridine ring enhances its lipophilicity, allowing it to penetrate cell membranes effectively.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation: It interacts with neurotransmitter receptors, which may contribute to its effects on the central nervous system.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Studies indicate that this compound possesses significant antimicrobial properties against both bacterial and fungal strains.

- Minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.

-

Anticancer Properties:

- In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

- SAR studies highlight that modifications to the pyridine ring can enhance potency against specific cancer types.

-

Neuroprotective Effects:

- Preliminary data suggest neuroprotective effects against oxidative stress, which may be beneficial in neurodegenerative diseases.

Case Studies

Several research articles have investigated the biological activity of this compound:

- Antimicrobial Efficacy:

- Anticancer Activity:

- Neuroprotective Studies:

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cells |

| Alteration of cyclohexane substituents | Modulation of receptor binding affinity |

Q & A

Q. What are the established synthetic routes for preparing 3-(3-Methylpyridin-2-yl)cyclohexan-1-one, and what are the critical reaction conditions?

The synthesis typically involves multi-step organic reactions starting with the cyclohexanone core. Key steps include:

- Core Preparation : Cyclohexanone derivatives are synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation under acidic or basic conditions.

- Functionalization : Introduction of the 3-methylpyridinyl group via nucleophilic substitution or condensation reactions. For example, coupling cyclohexanone intermediates with pre-functionalized pyridine derivatives using palladium-catalyzed cross-coupling or acid-mediated cyclization .

- Purification : Chromatographic techniques (e.g., column chromatography with silica gel, eluting with ethyl acetate/hexane mixtures) are critical for isolating the target compound from byproducts like hydroxylated or dimerized species .

Q. What analytical methods are recommended for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR to confirm regiochemistry and substituent positions. Aromatic protons in the pyridinyl group resonate between δ 7.0–8.5 ppm, while cyclohexanone carbonyl carbons appear at ~210 ppm .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO: 189.1154).

- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs for structure refinement) resolves stereochemical ambiguities, particularly for chiral centers or tautomeric forms .

Q. What are the key chemical properties influencing reactivity?

- Electrophilic Sites : The cyclohexanone carbonyl group is prone to nucleophilic attack (e.g., Grignard additions).

- Aromatic Reactivity : The pyridinyl ring undergoes electrophilic substitution at the para position relative to the nitrogen atom.

- Steric Effects : The 3-methyl group on the pyridine ring hinders reactions at the adjacent position, requiring optimized conditions for functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-oxidation or polymerization.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or CuI) improve regioselectivity in cross-coupling steps. For example, Suzuki-Miyaura coupling with boronic acids requires careful control of ligand-to-metal ratios .

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., hydroxylated derivatives) and adjust stoichiometry or solvent polarity accordingly .

Q. How can contradictions in spectroscopic data (e.g., unexpected 13^{13}13C NMR shifts) be resolved?

- Dynamic Effects : Investigate tautomerism or conformational flexibility using variable-temperature NMR. For example, cyclohexanone ring puckering may cause splitting of carbonyl signals.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software) to confirm assignments .

Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with biological targets (e.g., enzymes or receptors) by simulating binding poses of the pyridinyl and ketone groups.

- Quantum Mechanics : DFT calculations (B3LYP/6-31G* level) assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

- Mannich Base Derivatives : Introducing aminoalkyl groups via Mannich reactions (e.g., using dimethylamine and formaldehyde) enhances anti-inflammatory activity but may reduce antioxidant capacity due to electronic effects .

- SAR Studies : Systematic substitution of the methyl group on the pyridine ring with halogens or electron-withdrawing groups alters bioavailability and target binding. For example, fluorination improves metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.